molecular formula C27H31NO6 B11140107 N~1~-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

N~1~-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

Cat. No.: B11140107
M. Wt: 465.5 g/mol
InChI Key: YZPTVULMEDHIFD-UHFFFAOYSA-N
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Description

N~1~-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is a complex organic compound characterized by its unique structural features This compound belongs to the class of amides and contains multiple functional groups, including methoxy groups, a chromenone moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Chromenone Core: The chromenone moiety can be synthesized through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an etherification reaction using allyl bromide and a suitable base.

    Coupling with the Amide: The final step involves coupling the chromenone derivative with 3,4-dimethoxyphenethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromenone moiety can be reduced to dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The allyl ether group can undergo nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of dihydro derivatives of the chromenone moiety.

    Substitution: Formation of new derivatives with substituted allyl groups.

Scientific Research Applications

Chemistry

In chemistry, N1-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the chromenone moiety suggests possible antioxidant or anti-inflammatory properties, which could be explored in cell-based assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The amide linkage and methoxy groups are common features in many bioactive molecules, suggesting that this compound might interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone moiety could participate in redox reactions, while the amide linkage might facilitate binding to proteins or other macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is unique due to its combination of a chromenone moiety, methoxy groups, and an amide linkage

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanamide

InChI

InChI=1S/C27H31NO6/c1-17(2)16-33-20-7-8-21-18(3)22(27(30)34-24(21)15-20)9-11-26(29)28-13-12-19-6-10-23(31-4)25(14-19)32-5/h6-8,10,14-15H,1,9,11-13,16H2,2-5H3,(H,28,29)

InChI Key

YZPTVULMEDHIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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